molecular formula C15H15ClN2O3S B2868063 2-Chloro-N-[3-(methyl-phenyl-sulfamoyl)-phenyl]-acetamide CAS No. 380349-14-4

2-Chloro-N-[3-(methyl-phenyl-sulfamoyl)-phenyl]-acetamide

Cat. No.: B2868063
CAS No.: 380349-14-4
M. Wt: 338.81
InChI Key: SZWHNNIMDJTBKV-UHFFFAOYSA-N
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Description

2-Chloro-N-[3-(methyl-phenyl-sulfamoyl)-phenyl]-acetamide is a chloroacetamide derivative featuring a sulfamoyl (N-methylphenylsulfonamide) group at the meta-position of the phenyl ring. The compound’s synthesis likely involves chloroacetylation of a sulfamoylaniline precursor, analogous to methods described for related compounds .

Properties

IUPAC Name

2-chloro-N-[3-[methyl(phenyl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S/c1-18(13-7-3-2-4-8-13)22(20,21)14-9-5-6-12(10-14)17-15(19)11-16/h2-10H,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWHNNIMDJTBKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Chloro-N-[3-(methyl-phenyl-sulfamoyl)-phenyl]-acetamide involves several steps. One common method includes the reaction of 3-(methyl(phenyl)sulfamoyl)aniline with chloroacetyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features of the target compound with related derivatives:

Compound Name Substituent(s) on Phenyl Ring Key Functional Groups Molecular Weight (g/mol) Reference
2-Chloro-N-[3-(methyl-phenyl-sulfamoyl)-phenyl]-acetamide 3-(N-methylphenylsulfamoyl) Chloroacetamide, sulfamoyl ~350 (estimated) Target
2-Chloro-N-(3-trifluoromethylphenyl)acetamide 3-CF₃ Chloroacetamide, CF₃ 237.61
2-Chloro-N-(4-(4-methylpiperazin-1-yl)phenyl)acetamide 4-(4-methylpiperazinyl) Chloroacetamide, piperazine 267.76
2-Chloro-N-(4-(4-ethoxyphenoxy)phenyl)acetamide 4-(4-ethoxyphenoxy) Chloroacetamide, ether 313.76
2-Chloro-N-(2-methylphenylsulfonyl)acetamide 2-methylphenylsulfonyl Chloroacetamide, sulfonyl 243.70
2-Chloro-N-[4-(5-methylisoxazol-3-yl)sulfamoylphenyl]acetamide 4-(5-methylisoxazol-3-yl)sulfamoyl Chloroacetamide, sulfonamide, isoxazole 384.80 (CAS 156324-47-9)

Key Observations :

  • Sulfonamide vs.
  • Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in increases electrophilicity, which may enhance reactivity in nucleophilic substitution reactions compared to the target compound’s sulfamoyl group.
  • Piperazine and Ether Linkages: Derivatives with piperazine () or ethoxyphenoxy () groups exhibit improved solubility in polar solvents due to their basic or flexible ether linkages.

Physico-Chemical Properties

Compound Name Melting Point (°C) Boiling Point (°C) Solubility Trends pKa (Predicted) Reference
This compound N/A N/A Moderate in DMF/DMSO ~12.5 (amide) Target
2-Chloro-N-(3-trifluoromethylphenyl)acetamide 62.5–64 326.4 Low in water, high in DCM 12.35
2-Chloro-N-(4-(4-methylpiperazin-1-yl)phenyl)acetamide N/A N/A High in polar solvents ~9.5 (piperazine)
2-Chloro-N-(2-methylphenylsulfonyl)acetamide N/A N/A Low in hexane, high in EtOH ~4.8 (sulfonamide)

Key Observations :

  • Solubility : The sulfamoyl group in the target compound may reduce aqueous solubility compared to piperazine-containing derivatives () but improve it relative to purely aromatic systems ().
  • Acidity/Basicity : The sulfamoyl group’s pKa (~12.5) aligns with typical amides, whereas sulfonamides (e.g., ) are more acidic (pKa ~4.8) due to the electron-withdrawing sulfonyl group.

Key Observations :

  • Reactivity : Electron-rich anilines (e.g., piperazine derivatives in ) react faster with chloroacetyl chloride than electron-deficient systems.
  • Byproducts : Steric hindrance from bulky groups (e.g., sulfamoyl in the target compound) may necessitate longer reaction times or elevated temperatures.

Biological Activity

2-Chloro-N-[3-(methyl-phenyl-sulfamoyl)-phenyl]-acetamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C15H15ClN2O3SC_{15}H_{15}ClN_{2}O_{3}S. Its structure includes a chloro group, a sulfamoyl group, and an acetamide moiety, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or receptors involved in cellular processes. Research indicates that compounds with similar structures often exhibit antimicrobial properties by interfering with bacterial cell function, thereby inhibiting growth or causing cell death .

Antimicrobial Activity

Recent studies have demonstrated that chloroacetamides, including this compound, exhibit significant antimicrobial effects:

  • Against Gram-positive Bacteria : Effective against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).
  • Against Gram-negative Bacteria : Moderate effectiveness was observed against Escherichia coli.
  • Against Fungi : The compound showed moderate activity against Candida albicans.

The effectiveness varies based on the substituents on the phenyl ring, with halogenated derivatives showing enhanced lipophilicity and better membrane permeability, thus improving their antimicrobial activity .

Study 1: Antimicrobial Efficacy

A study conducted on various N-substituted phenyl-2-chloroacetamides revealed that the presence of specific substituents significantly influenced their antimicrobial efficacy. The study found that compounds with halogenated groups demonstrated superior activity against Gram-positive bacteria compared to their non-halogenated counterparts. The results are summarized in Table 1:

CompoundStructureActivity Against S. aureusActivity Against E. coli
AN-(4-Cl)HighModerate
BN-(4-F)ModerateLow
CN-(3-Br)HighLow

Study 2: Cytotoxicity and Apoptosis

Another research focused on the cytotoxic effects of this compound on cancer cell lines. The findings indicated that the compound induced apoptosis in certain cancer cells, suggesting potential as an anticancer agent. The cytotoxicity was assessed using standard assays, revealing IC50 values indicative of significant activity against specific tumor cell lines .

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